molecular formula C8H15F3N2 B13951627 1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine

Cat. No.: B13951627
M. Wt: 196.21 g/mol
InChI Key: YSAIDRZCTURZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine is an organic compound that features a trifluoromethyl group attached to a methanamine backbone, with a piperidine ring substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine typically involves the following steps:

    Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine. For this compound, the starting materials are likely to include a trifluoromethyl ketone and a piperidine derivative.

    Catalytic Hydrogenation: This step is used to reduce the imine intermediate to the desired amine. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine
  • 1,1,1-trifluoro-N-((1-isopropylpiperidin-3-yl)methyl)methanamine

Uniqueness

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the piperidine ring. This configuration imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-(piperidin-2-ylmethyl)methanamine

InChI

InChI=1S/C8H15F3N2/c1-13(8(9,10)11)6-7-4-2-3-5-12-7/h7,12H,2-6H2,1H3

InChI Key

YSAIDRZCTURZLU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCN1)C(F)(F)F

Origin of Product

United States

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